molecular formula C16H15NO2 B15162603 N-Benzoyl-N,2-dimethylbenzamide CAS No. 142338-01-0

N-Benzoyl-N,2-dimethylbenzamide

Cat. No.: B15162603
CAS No.: 142338-01-0
M. Wt: 253.29 g/mol
InChI Key: XLYLCYOWBYZYKC-UHFFFAOYSA-N
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Description

N-Benzoyl-N,2-dimethylbenzamide is an organic compound with the molecular formula C16H15NO2. It is a derivative of benzamide and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the benzamide moiety, along with two methyl groups at the 2-position of the benzamide ring.

Synthetic Routes and Reaction Conditions:

  • Benzoylation Reaction: The compound can be synthesized through the benzoylation of N,2-dimethylbenzamide using benzoyl chloride in the presence of a base such as triethylamine.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of N,2-dimethylbenzamide with benzoyl chloride in the presence of an aluminum chloride catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of N,2-dimethylbenzylamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: N,2-dimethylbenzylamine.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Benzoyl-N,2-dimethylbenzamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-Benzoyl-N,2-dimethylbenzamide is similar to other benzamide derivatives, such as N-benzoyl-N-methylbenzamide and N-benzoyl-N-ethylbenzamide. its unique structural features, such as the presence of two methyl groups at the 2-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and applications.

Comparison with Similar Compounds

  • N-Benzoyl-N-methylbenzamide

  • N-Benzoyl-N-ethylbenzamide

  • N-Benzoyl-N-propylbenzamide

  • N-Benzoyl-N-butylbenzamide

Properties

CAS No.

142338-01-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-benzoyl-N,2-dimethylbenzamide

InChI

InChI=1S/C16H15NO2/c1-12-8-6-7-11-14(12)16(19)17(2)15(18)13-9-4-3-5-10-13/h3-11H,1-2H3

InChI Key

XLYLCYOWBYZYKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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